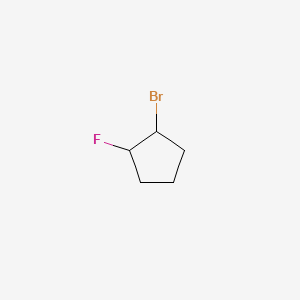![molecular formula C16H18O B14148132 {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol CAS No. 89165-05-9](/img/structure/B14148132.png)
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is an organic compound characterized by a phenylmethanol group substituted with a 4-methylphenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylethyl bromide and benzaldehyde.
Grignard Reaction: The 4-methylphenylethyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Benzaldehyde: The Grignard reagent is then added to benzaldehyde under controlled conditions to form the desired product.
Hydrolysis: The reaction mixture is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenylmethanol group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {4-[2-(4-Methylphenyl)ethyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- {4-[2-(4-Methoxyphenyl)ethyl]phenyl}methanol
- {4-[2-(4-Chlorophenyl)ethyl]phenyl}methanol
- {4-[2-(4-Hydroxyphenyl)ethyl]phenyl}methanol
Uniqueness
{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
89165-05-9 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
[4-[2-(4-methylphenyl)ethyl]phenyl]methanol |
InChI |
InChI=1S/C16H18O/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-5,8-11,17H,6-7,12H2,1H3 |
InChI 键 |
GZNFSABPLQEYAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



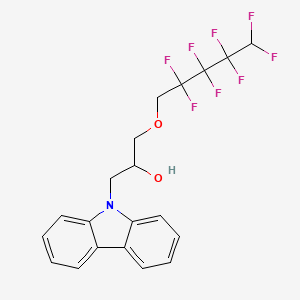

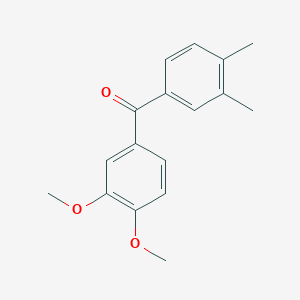

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
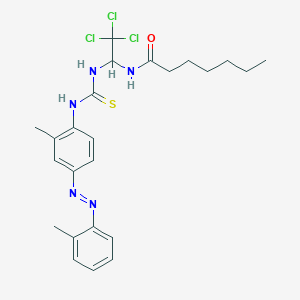
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
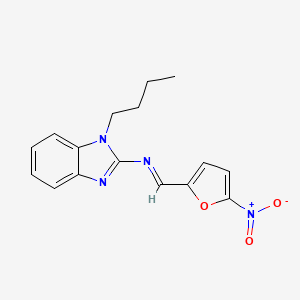
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
